Se-metilselenocisteína

Descripción general

Descripción

Se-methyl-L-selenocysteine zwitterion is zwitterionic form of Se-methyl-L-selenocysteine. It is a tautomer of a Se-methyl-L-selenocysteine.

Methylselenocysteine has been used in trials studying the prevention of Prostate Carcinoma and No Evidence of Disease.

Methylselenocysteine is a naturally occurring organoselenium compound found in many plants, including garlic, onions, and broccoli, with potential antioxidant and chemopreventive activities. Se-Methyl-seleno-L-cysteine (MSC) is an amino acid analogue of cysteine in which a methylselenium moiety replaces the sulphur atom of cysteine. This agent acts as an antioxidant when incorporated into glutathione peroxidase and has been shown to exhibit potent chemopreventive activity in animal models.

Aplicaciones Científicas De Investigación

Prevención del Cáncer

Se ha demostrado que SeMSC es uno de los compuestos quimiopreventivos más efectivos . Puede impedir el crecimiento de las células tumorales, lo que reduce el riesgo de cáncer .

Papel Nutricional

El selenio (Se), un micronutriente esencial para los animales y los humanos, se cumple mediante selenoenzimas/selenoproteínas como las peroxidasas de glutatión involucradas en la protección antioxidante .

Regulación del Metabolismo

El Se es un componente de la 5'-desyodasa de yodotironina involucrada en la regulación hormonal del metabolismo .

Tratamiento de la Enfermedad de Alzheimer

SeMSC mejoró la cognición y la plasticidad sináptica de los ratones con enfermedad de Alzheimer (EA) triplemente transgénicos y alivió los indicadores patológicos relacionados . Mejora la función mitocondrial al dirigirse tanto a la mitofagia como a la autofagia en el modelo de ratón de EA .

Aplicaciones Electroquímicas

SeMSC se ha utilizado en estudios de oxidación electroquímica .

Mecanismo De Acción

Target of Action

Se-Methylselenocysteine (SMC) primarily targets the mitochondrial function and the phosphatidylinositol 3-kinase (PI3-K) pathway . These targets play crucial roles in cellular metabolism and signaling, respectively.

Mode of Action

SMC interacts with its targets by inducing changes in their activity. It ameliorates mitochondrial function by targeting both mitophagy and autophagy in the mouse model of Alzheimer’s disease . In the PI3-K pathway, SMC inhibits the activity of PI3-K and its downstream effector molecules .

Biochemical Pathways

SMC affects several biochemical pathways. It is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide , which is also the key metabolite derived from all other common forms of selenium . It also blocks the Ras/Raf/MEK/ERK/mTOR pathway , triggering autophagy flux .

Result of Action

SMC has been shown to block cell cycle progression and proliferation of premalignant mammary lesions and induce apoptosis of cancer cell lines in culture . It can impede tumor cell growth, lowering the risk of cancer .

Action Environment

The action, efficacy, and stability of SMC can be influenced by environmental factors. For instance, the BoSMT transcript and SMC synthesis were significantly up-regulated in plants exposed to selenate but were low in plants supplied with selenite . High levels of sulfate suppressed selenate uptake, resulting in a dramatic reduction of BoSMT mRNA level and SMC accumulation .

Análisis Bioquímico

Biochemical Properties

Se-methylselenocysteine plays an indispensable role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A key enzyme responsible for Se-methylselenocysteine formation is selenocysteine Se-methyltransferase . This enzyme has a substrate specificity in the methylation of selenocysteine . The interaction between Se-methylselenocysteine and these biomolecules is crucial for its function and efficacy.

Cellular Effects

Se-methylselenocysteine exerts cytotoxic effects on neoplastic cells, providing a great potential for treating cancer cells being highly resistant to cytostatic drugs . It also has been found to regulate oxidative stress, maintain metal homeostasis, and modulate extracellular signal-regulated kinase (ERK) activation . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Se-methylselenocysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide . This conversion is a key part of its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Se-methylselenocysteine change over time. It has been observed that Se-methylselenocysteine accumulation closely correlated with the expression of the selenocysteine Se-methyltransferase gene and the total Se status in tissues . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be influenced by various factors.

Dosage Effects in Animal Models

In animal models, the effects of Se-methylselenocysteine vary with different dosages. Studies have shown that Se-methylselenocysteine can enhance egg production, egg weight, and feed conversion rate in broilers, as well as improve the growth rate and feed conversion rate in pigs

Metabolic Pathways

Se-methylselenocysteine is involved in various metabolic pathways. It is known that Se-methylselenocysteine might exert its therapeutic effect by protecting mitochondria . The significance of methylmethionine as a methyl donor for Se-methylselenocysteine production in B. subtilis is reported, and enhanced precursor supply facilitates Se-methylselenocysteine synthesis .

Transport and Distribution

It is known that Se absorption occurs in the duodenum, cecum, and colon

Subcellular Localization

It is known that the subcellular localization of the selenocysteine Se-methyltransferase, a key enzyme responsible for Se-methylselenocysteine formation, was predicted by TargetP

Propiedades

Número CAS |

26046-90-2 |

|---|---|

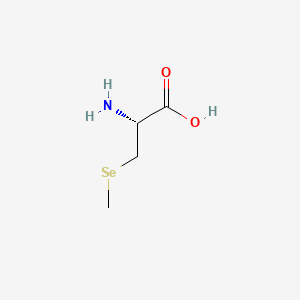

Fórmula molecular |

C4H9NO2Se |

Peso molecular |

182.09 g/mol |

Nombre IUPAC |

(2R)-2-azaniumyl-3-methylselanylpropanoate |

InChI |

InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 |

Clave InChI |

XDSSPSLGNGIIHP-VKHMYHEASA-N |

SMILES |

C[Se]CC(C(=O)O)N |

SMILES isomérico |

C[Se]C[C@@H](C(=O)[O-])[NH3+] |

SMILES canónico |

C[Se]CC(C(=O)[O-])[NH3+] |

Apariencia |

Solid powder |

Key on ui other cas no. |

26046-90-2 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L-methyl-selenocysteine methyl selenocysteine methylselenocysteine Se-methyl-selenocysteine Se-methylselenocysteine selenohomocysteine selenomethylselenocysteine selenomethylselenocysteine, (D,L)-isomer selenomethylselenocysteine, (L)-isomer selenomethylselenocysteine, (L)-isomer, 75Se-labeled SeMCys |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Se-methylselenocysteine exert its anticancer effects?

A1: SeMSC itself may not be the primary active agent. Research suggests that its metabolism, likely via the enzyme β-lyase, to yield methylselenol (CH3SeH) is crucial for its anticancer activity. [, , , ] Methylselenol is proposed to induce oxidative stress and apoptosis in cancer cells. [, , ]

Q2: Are normal cells affected by Se-methylselenocysteine in the same way as cancer cells?

A2: Studies suggest that SeMSC demonstrates some selectivity towards cancer cells. [] While the exact mechanism remains unclear, research indicates that SeMSC might target specific pathways or vulnerabilities in cancer cells, leading to preferential apoptosis in these cells. [, , ]

Q3: Does Se-methylselenocysteine affect cell cycle progression?

A3: Yes, research shows that SeMSC can induce cell cycle arrest, particularly in the S phase, leading to the inhibition of cancer cell proliferation. [, , ] This effect has been observed in various cancer cell lines, including liver, breast, and leukemia cells. [, , ]

Q4: Can Se-methylselenocysteine modulate gene expression?

A4: Yes, studies using cDNA microarray analysis revealed that SeMSC treatment could alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and oxidative stress response. [] This suggests a multifaceted mechanism of action for SeMSC in exerting its biological effects.

Q5: Does Se-methylselenocysteine have any impact on mitochondrial function?

A5: Recent research suggests that SeMSC can improve mitochondrial function in models of Alzheimer's disease. [] This improvement is linked to enhanced mitochondrial energy metabolism, biogenesis, and regulation of mitochondrial dynamics. []

Q6: What is the molecular formula and weight of Se-methylselenocysteine?

A6: The molecular formula of Se-methylselenocysteine is C4H9NO2Se, and its molecular weight is 182.11 g/mol.

Q7: How is Se-methylselenocysteine typically characterized?

A7: Several analytical techniques are employed for the characterization and quantification of SeMSC, including high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). [, , , ] This method allows for the separation and sensitive detection of SeMSC in various matrices.

Q8: Is Se-methylselenocysteine stable under different storage conditions?

A8: The stability of SeMSC is an important consideration for its potential applications. While specific studies on the stability of SeMSC under various conditions are limited, encapsulation techniques using inclusion compounds have been explored to improve its stability and mask its taste in food applications. []

Q9: How does the chemical structure of Se-methylselenocysteine relate to its biological activity?

A9: The presence of the selenium atom and the methyl group in its structure are crucial for the biological activity of SeMSC. [, ] Studies comparing SeMSC with its sulfur analog, S-methylcysteine, have shown that the selenium compound exhibits significantly higher anticancer activity. [] This highlights the importance of the unique properties of selenium in the biological context.

Q10: How is Se-methylselenocysteine metabolized in the body?

A10: As mentioned earlier, β-lyase plays a critical role in metabolizing SeMSC to methylselenol. [, , , ] This volatile selenium metabolite is thought to be responsible for many of the biological effects attributed to SeMSC. Other metabolic pathways might also be involved, leading to the formation of various selenium metabolites. []

Q11: How is Se-methylselenocysteine absorbed and distributed in the body?

A11: Studies in rats have shown that SeMSC is well-absorbed after oral administration. [] The distribution profile of selenium in various tissues after chronic feeding with SeMSC was found to be comparable to that of its metabolite, methylselenocysteine (MSC). [] This suggests that SeMSC is efficiently converted to MSC in vivo.

Q12: How is Se-methylselenocysteine excreted?

A12: Urinary excretion is a major route for eliminating excess selenium after SeMSC administration. [] This indicates that SeMSC and its metabolites are readily cleared from the body, potentially minimizing the risk of selenium toxicity.

Q13: What is known about the safety and toxicity of Se-methylselenocysteine?

A13: While SeMSC is generally considered safe at recommended doses, exceeding these levels could lead to selenium toxicity. [] More research is needed to establish the long-term safety profile of SeMSC in humans.

Q14: What are the future directions for research on Se-methylselenocysteine?

A14: Further research is crucial to fully elucidate the molecular mechanisms underlying the anticancer and other biological activities of SeMSC. [, , ] Developing targeted drug delivery systems and identifying specific biomarkers for monitoring its efficacy and safety are also important areas for future investigation. [, ] Collaboration between scientists from different disciplines, including chemistry, biology, and medicine, is essential to fully unlock the therapeutic potential of SeMSC. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.